molecular formula C18H15F3N4O4 B1436121 VU6010608

VU6010608

Cat. No.: B1436121
M. Wt: 408.3 g/mol
InChI Key: YCDOKDADFOBKIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU6010608 involves the preparation of the N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamide coreThe specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound’s synthesis can be scaled up using standard pharmaceutical manufacturing techniques. These techniques include batch processing and continuous flow chemistry, which allow for the efficient production of large quantities of the compound while maintaining its chemical integrity and efficacy .

Chemical Reactions Analysis

Types of Reactions

VU6010608 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include:

Major Products Formed

The primary product formed from these reactions is the N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamide core, which is the active component of this compound .

Scientific Research Applications

Mechanism of Action

VU6010608 exerts its effects by selectively binding to the metabotropic glutamate receptor 7 and acting as a negative allosteric modulator. This binding inhibits the receptor’s activity, thereby modulating synaptic transmission and reducing excitatory neurotransmission. The compound’s mechanism of action involves the interaction with specific molecular targets and pathways associated with the metabotropic glutamate receptor 7, leading to its therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H15F3N4O4

Molecular Weight

408.3 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl]benzamide

InChI

InChI=1S/C18H15F3N4O4/c1-27-15-6-3-11(7-16(15)28-2)17(26)24-13-8-12(29-18(19,20)21)4-5-14(13)25-10-22-9-23-25/h3-10H,1-2H3,(H,24,26)

InChI Key

YCDOKDADFOBKIL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC(F)(F)F)N3C=NC=N3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC(F)(F)F)N3C=NC=N3)OC

Origin of Product

United States

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